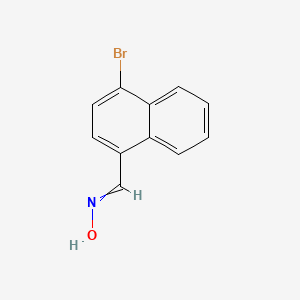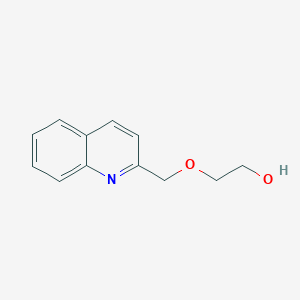
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected . This compound is known for its herbicidal properties and is used in various formulations to control unwanted vegetation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-methylphenoxy)propanoate typically involves the etherification of 4-chloro-2-methylphenol with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst. The reaction mixture is heated to around 100°C to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is isolated through distillation and purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 3-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other herbicidal compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides for agricultural use.
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mecoprop: 2-(4-chloro-2-methylphenoxy)propionic acid.
Diclofop: 2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid.
Fenoprop: 2-(2,4,5-trichlorophenoxy)propionic acid.
Uniqueness
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
ethyl 3-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
LIUYHDRSVNUHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)propanoic acid](/img/structure/B8327692.png)







![4,4,5,5-Tetramethyl-2-[7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,10-dihydro-phenanthren-2-yl]-[1,3,2]dioxaborolane](/img/structure/B8327752.png)



![2-Methoxy-4-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B8327792.png)
